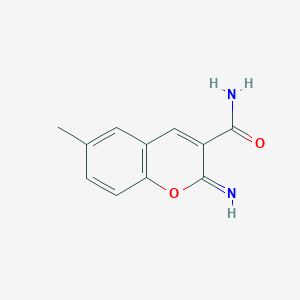

2-imino-6-methyl-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-imino-6-methyl-2H-chromene-3-carboxamide is a heterocyclic compound with the molecular formula C11H10N2O2. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-6-methyl-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a base such as sodium carbonate or hydrogen carbonate solution at room temperature . The reaction conditions are mild, and the product is obtained in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-imino-6-methyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the reagents and conditions used .

Scientific Research Applications

2-imino-6-methyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-imino-6-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme AKR1B10, which is involved in the growth of cancer cells . The inhibition of this enzyme leads to the suppression of cancer cell proliferation and induces apoptosis.

Comparison with Similar Compounds

2-imino-6-methyl-2H-chromene-3-carboxamide can be compared with other similar compounds such as 2-oxo-2H-chromene-3-carboxamide and 2-phenylimino-2H-chromene-3-carboxamide . While these compounds share a similar chromene backbone, their functional groups and biological activities differ. For instance, 2-oxo-2H-chromene-3-carboxamide is more commonly used in the synthesis of fluorescent dyes, whereas 2-phenylimino-2H-chromene-3-carboxamide exhibits stronger cytotoxic activity against cancer cells .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological activities make it a valuable compound for scientific research and industrial applications.

Biological Activity

2-Imino-6-methyl-2H-chromene-3-carboxamide is a heterocyclic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has attracted attention due to its potential as an anticancer agent, as well as its antimicrobial and antifungal properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant data and case studies.

The molecular formula of this compound is C11H10N2O2. It is synthesized primarily through the Knoevenagel condensation reaction, which involves the reaction of salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a base such as sodium carbonate or hydrogen carbonate at room temperature.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives.

- Cytotoxicity Studies : A study reported that various synthesized compounds showed significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer). For instance, one derivative exhibited an IC50 value of 0.9 μM against A-549 cells, indicating potent activity comparable to standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| VIa | MCF-7 | 8.5 |

| VIa | PC-3 | 35.0 |

| VIa | A-549 | 0.9 |

| VIa | Caco-2 | 9.9 |

The mechanism by which this compound exerts its anticancer effects often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, it has been shown to inhibit the enzyme AKR1B10 , which plays a role in tumor growth.

Antimicrobial Properties

In addition to its anticancer activity, this compound also exhibits notable antimicrobial and antifungal properties. It has been utilized in biological studies aimed at developing new antimicrobial agents, leveraging its ability to disrupt microbial cell functions.

Case Studies

- Copper(II) Complexes : The coordination of 2-imino chromenes with copper(II) ions has been explored for enhanced anticancer activity. In a study involving copper(II) complexes of 2-imino chromenes, compounds demonstrated IC50 values ranging from 0.04 μM to 15.66 μM against various human cancer cell lines, highlighting the potential for metal coordination to enhance biological efficacy .

- Structure-Activity Relationship (SAR) : Research into the SAR of various derivatives has shown that modifications on the chromene ring can significantly influence cytotoxicity. Substituents that enhance lipophilicity often lead to increased cellular uptake and activity against cancer cells .

Properties

IUPAC Name |

2-imino-6-methylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)5-8(10(12)14)11(13)15-9/h2-5,13H,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALMEXVCZTXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.